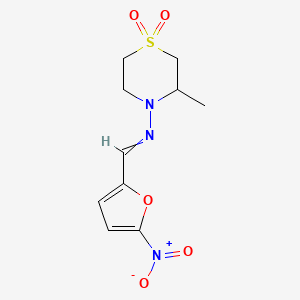

N-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)-1-(5-nitro-2-furanyl)methanimine

Description

N-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)-1-(5-nitro-2-furanyl)methanimine, commonly known as nifurtimox (Nfx), is a nitroheterocyclic compound with the molecular formula C₁₀H₁₂N₄O₅S. It belongs to the 5-nitrofuran class and is structurally characterized by a thiazinan ring substituted with a methyl group and a sulfone group, linked via an imine bond to a 5-nitrofuran moiety . Nifurtimox is a critical antiparasitic agent used primarily for treating Chagas disease (American trypanosomiasis) and, in combination therapy, for second-stage African sleeping sickness (caused by Trypanosoma brucei gambiense) . Despite its therapeutic value, nifurtimox faces challenges such as genotoxicity concerns, variable efficacy in chronic Chagas cases, and a complex metabolic pathway involving six major metabolites (M-1 to M-6) .

Properties

IUPAC Name |

N-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)-1-(5-nitrofuran-2-yl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O5S/c1-8-7-19(16,17)5-4-12(8)11-6-9-2-3-10(18-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFHIAQFJWUCFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CS(=O)(=O)CCN1N=CC2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045439 | |

| Record name | Nifurtimox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23256-30-6 | |

| Record name | (±)-Nifurtimox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23256-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nifurtimox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)-1-(5-nitro-2-furanyl)methanimine, commonly known as nifurtimox, is a synthetic organic compound primarily recognized for its antiprotozoal properties. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H13N3O5S

- Molecular Weight : 287.29 g/mol

- CAS Registry Number : 23256-30-6

Nifurtimox exhibits its biological activity primarily through the generation of reactive oxygen species (ROS) upon metabolic activation. This leads to oxidative stress in protozoan cells, ultimately resulting in cell death. The compound targets the mitochondrial and cytosolic pathways, disrupting cellular respiration and energy production in parasites such as Trypanosoma cruzi, the causative agent of Chagas disease .

Therapeutic Applications

Nifurtimox is primarily used for:

- Chagas Disease : Approved by the FDA for treating this disease, it has shown significant efficacy in both acute and chronic stages.

- Sleeping Sickness : It has also been utilized in treating African trypanosomiasis (sleeping sickness), particularly the form caused by Trypanosoma brucei gambiense.

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiprotozoal | Effective against T. cruzi | |

| Antibacterial | Exhibits antibacterial properties | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study 1: Efficacy Against Chagas Disease

A clinical trial involving Chagas disease patients demonstrated that nifurtimox significantly reduced parasitemia levels within a few weeks of treatment. Patients showed marked improvement in clinical symptoms with minimal side effects reported .

Case Study 2: Antitumor Activity

Recent studies have explored nifurtimox's potential as an anticancer agent. In vitro assays indicated that it can induce apoptosis in various cancer cell lines through ROS-mediated pathways. The IC50 values varied significantly depending on the cell type, highlighting its selective cytotoxicity .

Case Study 3: Combination Therapy

Research has also investigated the use of nifurtimox in combination with other antiprotozoal agents. This approach has shown enhanced efficacy against resistant strains of T. cruzi, suggesting that combination therapies could be a promising avenue for improving treatment outcomes .

Scientific Research Applications

Antiprotozoal Activity

Nifurtimox is primarily recognized for its use as an antiprotozoal drug , particularly in the treatment of Chagas disease (American trypanosomiasis) and sleeping sickness (African trypanosomiasis). Its mechanism of action involves the generation of reactive oxygen species that damage the DNA and cellular components of the protozoa, leading to cell death. This makes it a critical drug for managing these diseases, especially in endemic regions.

Antimicrobial Properties

In addition to its antiprotozoal effects, nifurtimox exhibits antibacterial activity . It has been investigated for potential uses against various bacterial infections, although its primary application remains focused on protozoan pathogens. The compound's ability to interfere with microbial metabolism positions it as a candidate for further exploration in antimicrobial therapy.

Case Study: Efficacy Against Trypanosomiasis

A clinical study demonstrated that nifurtimox significantly reduced parasitemia levels in patients with Chagas disease. The study involved a cohort of patients treated with nifurtimox over several weeks, resulting in improved clinical outcomes and reduced symptoms associated with the disease. The drug's efficacy was attributed to its ability to disrupt the metabolic pathways of Trypanosoma cruzi, the causative agent of Chagas disease.

Case Study: Combination Therapy

Research has also explored the use of nifurtimox in combination with other antiparasitic agents. For instance, studies indicate that combining nifurtimox with benznidazole enhances therapeutic outcomes against Trypanosoma brucei, the causative agent of sleeping sickness. This combination therapy approach aims to reduce treatment duration and improve patient compliance.

Cancer Research

Emerging studies suggest that nifurtimox may have potential applications in oncology. Preliminary research indicates that it could exhibit cytotoxic effects on certain cancer cell lines through mechanisms similar to those observed in protozoal infections. The compound's ability to induce apoptosis (programmed cell death) in malignant cells presents an exciting avenue for future research.

Drug Development

Given its unique structure and biological activity, nifurtimox serves as a lead compound for developing new drugs targeting various diseases. Researchers are investigating structural modifications to enhance its efficacy, reduce side effects, and expand its therapeutic applications beyond current uses.

Chemical Reactions Analysis

Structural Features and Functional Group Reactivity

The molecule contains three key reactive moieties:

-

Nitro-substituted furan ring : Electrophilic aromatic substitution or reduction reactions may occur at the nitro group.

-

Methanimine (Schiff base) linkage : Susceptible to hydrolysis under acidic or basic conditions.

-

1,4-Thiazinan-1,1-dioxide ring : The sulfone group may participate in nucleophilic substitutions or act as a hydrogen-bond acceptor.

Key Inferences

-

Nitro group reduction : The nitro group on the furan ring can be reduced to an amine (NH₂) using catalysts like Pd/C or Raney Ni under hydrogen gas, forming intermediates for further derivatization .

-

Schiff base hydrolysis : The imine bond (C=N) may hydrolyze in aqueous acidic or basic media to yield the corresponding amine and aldehyde .

-

Thiazinan ring stability : The sulfone group stabilizes the thiazinan ring against oxidation but may undergo nucleophilic attack at the sulfur atom under strong basic conditions .

Synthetic Pathways for Analogous Compounds

While direct synthesis data for this compound is limited, analogous reactions from heterocyclic chemistry suggest potential routes:

Pharmacological Activity and Reactivity

Nifurtimox’s antiprotozoal activity against Trypanosoma cruzi (Chagas disease) is linked to its redox-active nitro group, which generates toxic free radicals in parasitic cells . This implies:

-

Electron transfer reactions : The nitro group undergoes single-electron reductions to form reactive nitro anion radicals.

-

Enzymatic activation : Parasite-specific nitroreductases catalyze the reduction process, leading to oxidative stress in pathogens.

Stability and Degradation

-

Photodegradation : The nitroaromatic moiety may degrade under UV light, forming nitrous oxide (NO) or other photoproducts .

-

Hydrolytic stability : The sulfone group enhances resistance to hydrolysis compared to non-oxidized thiazinanes .

Research Gaps and Limitations

Existing literature focuses on nifurtimox’s pharmacological profile rather than its synthetic or mechanistic chemistry. Key gaps include:

Comparison with Similar Compounds

Data Tables

Table 1: Metabolic Profile of Nifurtimox

| Metabolite | Structure | Bioactivity |

|---|---|---|

| M-1 | Nitro group reduction product | Genotoxic intermediate |

| M-4 | Hydroxylamine derivative | Direct DNA damage agent |

| M-6 | Synthetic precursor of Nfx | Inactive |

Table 2: Clinical Efficacy in Chagas Disease

| Parameter | Nifurtimox | Benznidazole |

|---|---|---|

| Acute Phase Cure Rate | 70–90% | 80–95% |

| Chronic Phase Efficacy | Limited (<20%) | Moderate (30–60%) |

| Pediatric Use | Preferred in some regions | First-line choice |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.